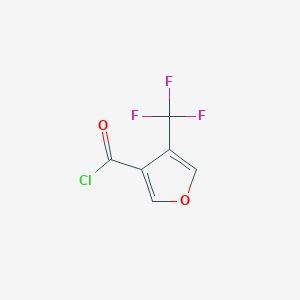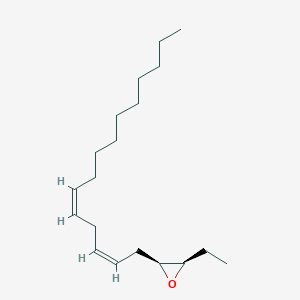amine](/img/structure/B13413433.png)
[1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylphenoxy)propan-2-ylamine: is an organic compound with the molecular formula C12H19NO It is a derivative of phenoxypropanamine, characterized by the presence of a dimethylphenoxy group attached to a propan-2-yl chain, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylphenol and epichlorohydrin.
Formation of Epoxide: The reaction between 2,6-dimethylphenol and epichlorohydrin in the presence of a base such as sodium hydroxide forms an epoxide intermediate.
Amination: The epoxide is then reacted with methylamine under controlled conditions to yield 1-(2,6-Dimethylphenoxy)propan-2-ylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2,6-Dimethylphenoxy)propan-2-ylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenoxypropanamines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: 1-(2,6-Dimethylphenoxy)propan-2-ylamine has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: The compound’s structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry:
Polymer Production: It can be used as a monomer or additive in the production of polymers with specific properties.
Mechanism of Action
The mechanism by which 1-(2,6-Dimethylphenoxy)propan-2-ylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Phenoxypropanamines: Compounds with similar structures but different substituents on the phenoxy or propanamine groups.
Dimethylphenoxy Derivatives: Compounds with variations in the position or number of methyl groups on the phenoxy ring.
Uniqueness:
Structural Features: The presence of both dimethylphenoxy and methylamine groups in 1-(2,6-Dimethylphenoxy)propan-2-ylamine provides unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
1-(2,6-dimethylphenoxy)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9-6-5-7-10(2)12(9)14-8-11(3)13-4/h5-7,11,13H,8H2,1-4H3 |
InChI Key |
GXKJODUDPCAIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



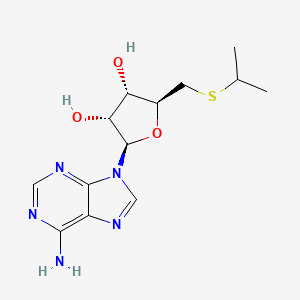
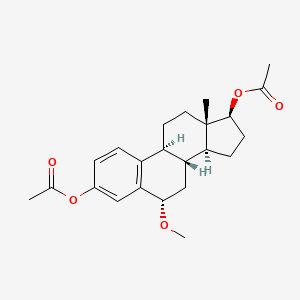
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
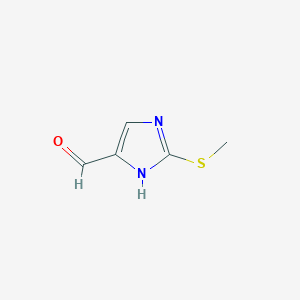
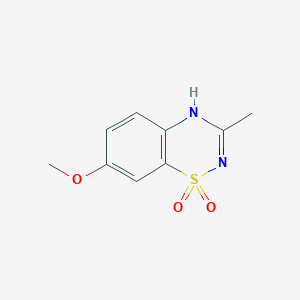
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
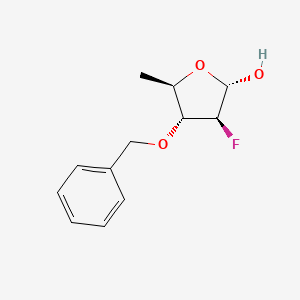


![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
